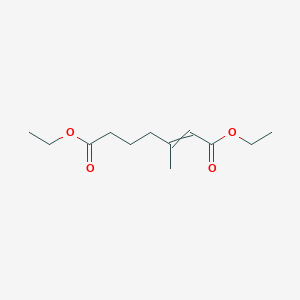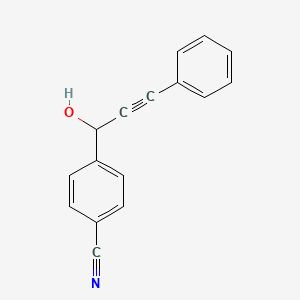![molecular formula C15H20OS B14321814 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one CAS No. 112303-85-2](/img/structure/B14321814.png)
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is an organic compound with a unique structure that includes a thietanone ring and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one typically involves the reaction of 2,4,6-trimethylphenyl ethyl ketone with sulfur and a suitable base under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thietanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietanone ring to a thietane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted thietanones depending on the nucleophile used.
Scientific Research Applications
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The thietanone ring and the trimethylphenyl group play crucial roles in its activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: A compound with a similar structure but different functional groups.
2,4,6-Trimethylphenol: Shares the trimethylphenyl group but lacks the thietanone ring.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: Contains the trimethylphenyl group but has an imidazolium core.
Uniqueness
3-Methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one is unique due to the presence of both the thietanone ring and the trimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
112303-85-2 |
|---|---|
Molecular Formula |
C15H20OS |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
3-methyl-3-[2-(2,4,6-trimethylphenyl)ethyl]thietan-2-one |
InChI |
InChI=1S/C15H20OS/c1-10-7-11(2)13(12(3)8-10)5-6-15(4)9-17-14(15)16/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
BDWKXJJIVFFQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCC2(CSC2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



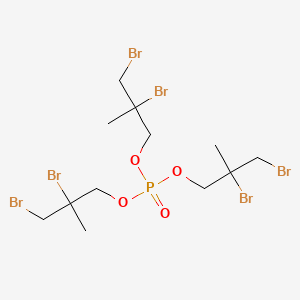
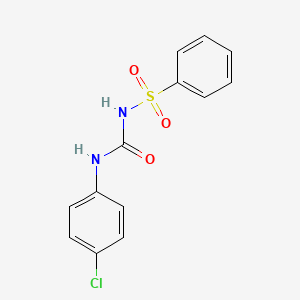
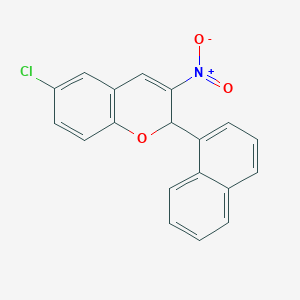
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-fluorophenyl)methanimine]](/img/structure/B14321770.png)
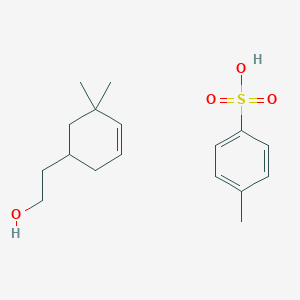
![2-[2-(5-Carboxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14321785.png)
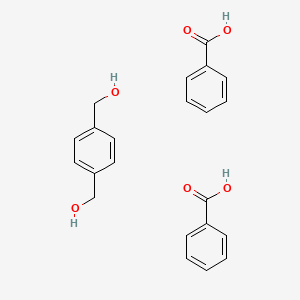

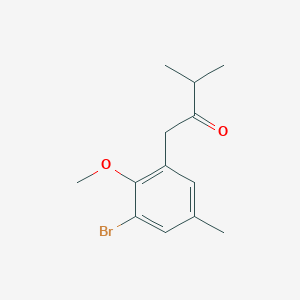

![1-[(1-Phenylsilolan-1-yl)methyl]piperidine](/img/structure/B14321807.png)
